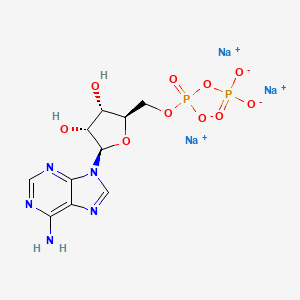

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Vue d'ensemble

Description

ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).

Adenosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-5'-diphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.

ADP is a metabolite found in or produced by Saccharomyces cerevisiae.

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Mécanisme D'action

Target of Action

Adenosine 5’-diphosphate sodium salt, also known as ADP Sodium, primarily targets purinergic receptors P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing .

Mode of Action

ADP Sodium interacts with its targets, the purinergic receptors P2Y1 and P2Y12, to induce platelet aggregation . This interaction results in changes in the platelets that promote their clumping together, or aggregation, a key step in the formation of a blood clot .

Biochemical Pathways

The action of ADP Sodium is part of the larger biochemical pathway of nucleic acid metabolism. It is an adenine nucleotide that can be converted into ATP by ATP synthases . This conversion is a key part of cellular homeostasis, allowing for energy storage . Furthermore, the conversion of ADP to adenosine by ecto-ADPases inhibits platelet activation .

Result of Action

The primary result of ADP Sodium’s action is the induction of platelet aggregation . This aggregation is a critical step in the formation of a blood clot, which helps prevent excessive bleeding following an injury . Additionally, the conversion of ADP to adenosine inhibits platelet activation, providing a regulatory mechanism to prevent excessive clotting .

Activité Biologique

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a nucleotide analog that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and has implications in various biochemical pathways, particularly in cellular signaling and metabolism.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.24 g/mol . The structure features a purine base (6-amino-9H-purine), which is crucial for its biological activity.

This compound acts as a substrate or inhibitor in various enzymatic reactions. Its activity is primarily attributed to its ability to mimic adenosine triphosphate (ATP), thereby influencing cellular processes such as:

- Signal Transduction : It can modulate the activity of kinases and phosphatases involved in signaling pathways.

- Metabolic Regulation : This compound may participate in the regulation of metabolic pathways by acting on enzymes that utilize ATP or similar nucleotides.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, it has been shown to exhibit inhibitory effects against certain viral enzymes, which are critical for viral replication. The mechanism involves competitive inhibition where the compound competes with ATP for binding sites on viral polymerases .

Anticancer Properties

Research indicates that this compound may also have anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated competitive inhibition against viral polymerases with IC50 values in the low micromolar range. |

| Study 2 | Showed potential anticancer effects through apoptosis induction in specific cancer cell lines. |

| Study 3 | Characterized the compound's interaction with ATP-binding sites on various enzymes. |

Applications De Recherche Scientifique

Biochemical Applications

1.1 Energy Metabolism

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate plays a crucial role in cellular energy metabolism. As an ATP analogue, it can participate in energy transfer processes within cells. Its structural similarity to ATP allows it to act as a substrate for various kinases and other enzymes involved in metabolic pathways .

1.2 Enzyme Activation

This compound can activate certain enzymes that require ATP for their activity. For example, it has been shown to enhance the activity of kinases involved in signal transduction pathways. This property makes it a valuable tool for studying enzyme kinetics and regulation .

Pharmacological Applications

2.1 Drug Development

Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent in various diseases. Its ability to mimic ATP allows it to interfere with ATP-dependent processes which could be beneficial in treating conditions such as cancer and metabolic disorders .

2.2 Antiviral Properties

Research indicates that this compound may possess antiviral properties by inhibiting viral replication mechanisms that rely on ATP. Its efficacy against specific viruses is currently under investigation, providing insights into its potential use as an antiviral drug .

Molecular Biology Applications

3.1 Nucleotide Synthesis

In molecular biology research, this compound serves as a precursor for the synthesis of modified nucleotides. These nucleotides can be used in various applications such as PCR (Polymerase Chain Reaction) and sequencing technologies where modified nucleotides can enhance the efficiency and accuracy of DNA synthesis.

3.2 Gene Editing Technologies

The compound's role in gene editing technologies is also notable. It can be utilized in CRISPR-Cas systems where ATP analogues are required for the proper functioning of Cas proteins during the editing process.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Role of ATP Analogues in Cancer Therapy | Investigates the effects of ATP analogues on cancer cell proliferation | This compound showed reduced growth rates in specific cancer cell lines. |

| Antiviral Activity of Nucleotide Analogues | Examines the antiviral effects of nucleotide analogues | Demonstrated that this compound inhibited replication of certain viruses. |

| Enzyme Kinetics with ATP Analogues | Studies enzyme activation using ATP analogues | Found that this compound significantly increased enzyme activity compared to standard ATP. |

Propriétés

Numéro CAS |

20398-34-9 |

|---|---|

Formule moléculaire |

C10H15N5NaO10P2 |

Poids moléculaire |

450.19 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

CWQZLWSOTXCGNT-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

16178-48-6 2092-65-1 1172-42-5 20398-34-9 |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ADP Sodium Salt; ADP Sodium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.